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molecular formula C15H20O3 B8286503 Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate

Ethyl (1,2,3,4-tetrahydro-7-methoxy-1-naphthyl)acetate

Cat. No. B8286503
M. Wt: 248.32 g/mol
InChI Key: NOMNBSIOKXXCJI-UHFFFAOYSA-N
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Patent
US08450522B2

Procedure details

To a solution of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one 46.1 (10.0 g, 56.7 mmol, Aldrich) and triethyl phosphonoacetate (13.6 mL, 68.1 mmol) in THF (250 mL) was added potassium tert-butoxide (1.0M solution in THF (68.1 mL, 68.1 mmol)) via addition funnel over 15 minutes. The resulting mixture was stirred at room temperature for 16 hours (LC-MS showed no difference between 15 minutes and 16 hours) after addition. The mixture was concentrated and re-suspended in hexanes (250 mL). The mixture was passed through a silica gel plug (50 g silica) and rinsed with 1 L of hexanes. The resulting mixture was concentrated to give two pure products (535 mg and 267 mg). Both products were dissolved in EtOH and stirred with Pd/C under H2 for 16 hours. LC-MS showed that both gave the same desired product. The mixture was combined, filtered, and concentrated to give 46.2 (0.77 g, 5.5% yield). MS ESI (pos.) M/E: 249 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
68.1 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.C[C:15]([CH3:18])([O-:17])C.[K+].C1C[O:23][CH2:22][CH2:21]1>CCO.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][CH:10]2[CH2:21][C:22]([O:17][CH2:15][CH3:18])=[O:23])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
triethyl phosphonoacetate
Quantity
13.6 mL
Type
reactant
Smiles
Name
Quantity
68.1 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours (LC-MS
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel over 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
no difference between 15 minutes and 16 hours
ADDITION
Type
ADDITION
Details
after addition
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
rinsed with 1 L of hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give two pure products (535 mg and 267 mg)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C2CCCC(C2=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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